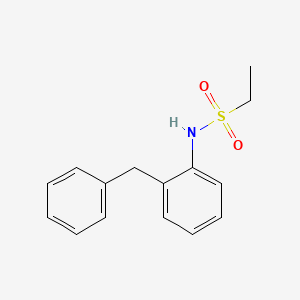
N-(2-benzylphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzylphenyl)ethanesulfonamide, commonly known as BZA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZA is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In
Aplicaciones Científicas De Investigación
BZA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BZA has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are known to cause pain and inflammation. In addition, BZA has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of BZA involves the inhibition of various enzymes and signaling pathways. BZA inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, BZA reduces the production of prostaglandins, which are known to cause pain and inflammation. BZA also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, BZA reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BZA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to cause inflammation. BZA has also been shown to reduce the production of prostaglandins, which are known to cause pain and inflammation. In addition, BZA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZA has several advantages for lab experiments. It is easy to synthesize and can be obtained in a pure form with a high yield. BZA is also stable under normal laboratory conditions and can be stored for extended periods. However, BZA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, BZA has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of BZA. One direction is to investigate the potential of BZA as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of BZA as a treatment for cancer, either as a standalone therapy or in combination with other anti-cancer agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of BZA, as well as its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of BZA involves the condensation of 2-benzylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The yield of BZA is typically high, and the compound can be obtained in a pure form.
Propiedades
IUPAC Name |
N-(2-benzylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-19(17,18)16-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBEUGVZZJGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380032.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)
![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)